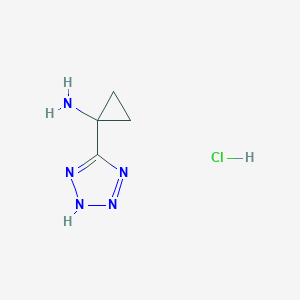

1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 2253632-06-1 . It has a molecular weight of 175.62 . The IUPAC name for this compound is N-methyl-1-(1H-tetrazol-5-yl)cyclopropan-1-amine hydrochloride .

Synthesis Analysis

The synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds, such as our compound of interest, can be achieved from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N5.ClH/c1-6-5(2-3-5)4-7-9-10-8-4;/h6H,2-3H2,1H3,(H,7,8,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .Scientific Research Applications

Synthesis of Tetrazole Derivatives

Tetrazole derivatives, due to their bioisosteric resemblance to carboxylic acid and amide groups, hold significant importance in medicinal chemistry for their metabolic stability and advantageous physicochemical properties. Multicomponent reactions (MCRs) offer a strategic route to synthesize a variety of tetrazole scaffolds, introducing novelty, diversity, and complexity into the chemical structures. This approach is particularly valuable for creating substituted tetrazole derivatives that are integral to numerous FDA-approved drugs, despite the incomplete understanding of their binding modes and chemical behavior (Neochoritis, Zhao, & Dömling, 2019).

Catalytic Applications in Organic Synthesis

The intramolecular hydroalkoxylation and hydroamination of alkynes, catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands, demonstrate the utility of 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride in synthesizing cyclic compounds. This process efficiently forms 5- or 6-membered rings with exocyclic methylene groups for ether products and exocyclic methyl groups for imine products, showcasing the reagent's versatility in organic synthesis (Pouy et al., 2012).

Synthesis of Highly Substituted 2-Amido-furans

The Rh(II)-catalyzed cyclopropenation of ynamides, leading to highly substituted 2-amido-furans, represents another innovative application of tetrazole derivatives in organic synthesis. This reaction, functioning as a [3+2] cycloaddition, provides an accessible method to generate 2-amido-furans, which have further applicability in N-tethered intramolecular [4+2] cycloadditions to yield dihydroindoles and tetrahydroquinolines, highlighting the compound's utility in complex organic transformations (Li & Hsung, 2009).

Macrocyclic Ligand Synthesis

The synthesis of macrocyclic and macroacyclic compartmental Schiff bases from this compound underscores its importance in creating complex chelating agents. These agents form complexes with a wide range of metal ions, showcasing the versatility of tetrazole derivatives in coordination chemistry and their potential applications in catalysis, material science, and biochemistry (Aguiari et al., 1992).

Safety and Hazards

Mechanism of Action

Mode of Action

Tetrazoles, a class of compounds to which this molecule belongs, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Action Environment

It’s known that tetrazoles can react vigorously when exposed to shock, fire, and heat, indicating that these environmental factors could potentially influence the compound’s action .

Properties

IUPAC Name |

1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5.ClH/c5-4(1-2-4)3-6-8-9-7-3;/h1-2,5H2,(H,6,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDXLLSBNUBHTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NNN=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]benzamide](/img/structure/B2927983.png)

![3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2927984.png)

![N-(2,6-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927985.png)

![6-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2927987.png)

![2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2927988.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-6-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2927996.png)

![2,4-Dihydro-6H-furo[3,4-c]pyrazol-6-one hydrochloride](/img/structure/B2927997.png)

![3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid](/img/structure/B2927999.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2928001.png)

![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928004.png)

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2928005.png)